molecular formula C6H17NO2Si B1293533 3-(Dimethoxymethylsilyl)propylamine CAS No. 3663-44-3

3-(Dimethoxymethylsilyl)propylamine

Cat. No.: B1293533
CAS No.: 3663-44-3
M. Wt: 163.29 g/mol
InChI Key: ZYAASQNKCWTPKI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-(Dimethoxymethylsilyl)propylamine plays a significant role in biochemical reactions due to its ability to form stable bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its amine group, which can form hydrogen bonds and ionic interactions. For example, it can act as a coupling agent in the modification of surfaces with biomolecules, enhancing the stability and functionality of the attached molecules . Additionally, its methoxy groups can undergo hydrolysis to form silanol groups, which can further react with other biomolecules, facilitating cross-linking and stabilization of complex structures .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with cell surface receptors and enzymes involved in signal transduction. This interaction can lead to changes in gene expression and cellular metabolism. For instance, the compound has been used to modify the surface of nanoparticles, which can then be used to target specific cell types and deliver therapeutic agents . This targeted delivery can result in altered cellular functions, such as increased uptake of the therapeutic agents and enhanced therapeutic effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules through its amine group, forming stable complexes that can alter the activity of enzymes and other proteins. This binding can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, such as metabolism, cell growth, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under inert conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of silanol groups . This hydrolysis can affect the compound’s interactions with biomolecules and its overall effectiveness in biochemical applications. Long-term studies have shown that the compound can maintain its activity for extended periods, but its effectiveness may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and promote the stability of biomolecules. At high doses, it can exhibit toxic effects, such as cell membrane disruption and enzyme inhibition . These adverse effects are dose-dependent and can be mitigated by optimizing the dosage and administration methods.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by enzymes that catalyze the hydrolysis of its methoxy groups, leading to the formation of silanol groups . These silanol groups can further react with other biomolecules, influencing metabolic flux and metabolite levels. Additionally, the compound can affect the activity of enzymes involved in various metabolic pathways, altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to cell surface receptors and be internalized through endocytosis, allowing it to reach specific cellular compartments . Its distribution within tissues is influenced by its ability to interact with extracellular matrix components and other biomolecules, which can affect its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through its interactions with proteins that contain targeting signals . These interactions can influence the compound’s activity and function within cells, allowing it to exert its effects in specific subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Dimethoxymethylsilyl)propylamine can be synthesized through a silylation reaction. One common method involves reacting 3-aminopropylmethyldimethylamine with trimethylsilyl chloride, followed by a base-catalyzed hydrolysis reaction to form the final product . The reaction typically occurs under inert gas conditions, such as nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale silylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethylsilyl)propylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 3-(Dimethoxymethylsilyl)propylamine is unique due to its specific combination of methoxy and amino groups, which provide a balance of reactivity and stability. Compared to similar compounds, it offers better solubility in organic solvents and more efficient coupling capabilities .

Properties

IUPAC Name

3-[dimethoxy(methyl)silyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NO2Si/c1-8-10(3,9-2)6-4-5-7/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAASQNKCWTPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40904533
Record name 3-(Dimethoxymethylsilyl)propylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-44-3
Record name γ-Aminopropylmethyldimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3663-44-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Dimethoxymethylsilyl)propylamine
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Record name 3-(Dimethoxymethylsilyl)propylamine
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Record name 3-(dimethoxymethylsilyl)propylamine
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Synthesis routes and methods I

Procedure details

German Patent No. 2408480 describes the reaction of a silazane derivative from allylamine and an organohydrochlorosilane, in the presence of a proton acceptor to form an intermediate silazane which then undergoes a hydrosilylation reaction catalyzed by a platinum catalyst. Upon alcoholysis, the intermediate hydrosilylation product forms 3-aminopropylmethyldiethoxysilane in 70% overall yield. A molar excess of at least 50% of allylamine is used in this process. Identification of the beta-isomer in the product was not made. Japanese Patent No. 10017578 describes another method of synthesis by hydrosilylation of N,N-bis(tri-methylsilyl)allylamine by methyldimethoxysilane. The product of that reaction is then heated with methanol to form 3-aminopropylmethyldimethoxysilane in at least 85% overall yield. The presence of the beta-isomer in the product was not identified. Japanese Patent No. 11209384 describes the use of a rhodium:cyclooctadiene complex as a hydrosilylation catalyst for the addition of methyldiethoxysilane to allylamine to form 3-aminopropylmethyldiethoxy-silane in 78% yield. 2-Aminopropylmethyldiethoxysilane is formed in very low levels in this process not exceeding 0.5%.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Into the same reactor as used in Example 1, 17.1 parts of allylamine, 0.3 part of carbazole, 0.00005 part as platinum atom of the same platinum complex as in Example 1 were charged, 31.8 parts of methyldimethoxysilane were added dropwise at 40° C. over 5 minutes, followed further by continuing stirring for 4 hours while maintaining the liquid temperature at 60° C. After cooling, 1.7 parts of ethanol were added and distillation was carried out to give 36.2 parts of γ-aminopropylmethyldimethoxysilane boiling at 105° to 109° C./50 Torr. This corresponded to 74% yield based on the theoretical amount.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-(Dimethoxymethylsilyl)propylamine interact with graphene oxide, and what are the observed effects?

A1: this compound can modify the surface of graphene oxide (GO). [] The amine group likely interacts with the oxygen-containing functional groups on the GO surface, while the dimethoxymethylsilyl group can undergo hydrolysis and condensation reactions, potentially leading to covalent bonding with GO. This modification introduces new functional groups to the GO sheets and can significantly improve its dispersibility in certain solvents like dimethylsulfoxide. []

Q2: Can you elaborate on the role of this compound in synthesizing silica-coated materials?

A2: Research indicates that this compound plays a crucial role in synthesizing stable CsPbBr3/SiO2 solids. [] While the specific mechanism requires further investigation, it's likely that the molecule acts as a coupling agent. Its amine group can interact with the surface of CsPbBr3, while the dimethoxymethylsilyl group facilitates the formation of a silica (SiO2) shell around the CsPbBr3 particles. This encapsulation process enhances the stability of the CsPbBr3 material, which is known to be sensitive to moisture and oxygen.

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